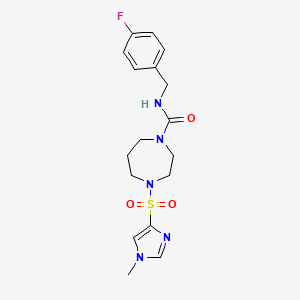

N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FN5O3S/c1-21-12-16(20-13-21)27(25,26)23-8-2-7-22(9-10-23)17(24)19-11-14-3-5-15(18)6-4-14/h3-6,12-13H,2,7-11H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITKQYURLBKHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a diazepane ring structure, which is a seven-membered ring containing two nitrogen atoms. The presence of the 4-fluorobenzyl group and the sulfonyl imidazole moiety suggests potential interactions with various biological targets.

Chemical Formula

- Molecular Formula: CHFNOS

- Molecular Weight: 341.39 g/mol

The primary biological activity of this compound is attributed to its role as an inhibitor of specific enzymes involved in steroidogenesis. Notably, it has been identified as an inhibitor of aldosterone synthase (CYP11B2), which is crucial in the synthesis of aldosterone from cholesterol.

Inhibition Studies

In vitro studies have demonstrated that this compound selectively inhibits CYP11B2 over other steroidogenic enzymes such as CYP11B1. This selectivity is significant for therapeutic applications targeting conditions like hypertension and heart failure, where aldosterone plays a pivotal role.

Pharmacological Effects

Research indicates that the compound exhibits various pharmacological effects:

- Antihypertensive Activity: By inhibiting aldosterone synthesis, it may help lower blood pressure in hypertensive patients.

- Cardioprotective Effects: The reduction of aldosterone levels can mitigate myocardial fibrosis and improve heart function in heart failure models.

Case Studies

Several studies have highlighted the efficacy of this compound:

-

Study on Aldosterone Synthesis Inhibition:

- Objective: To evaluate the inhibitory effects on CYP11B2.

- Results: The compound showed a significant reduction in aldosterone levels in cultured adrenal cells compared to control groups, demonstrating its potential as a therapeutic agent for managing hyperaldosteronism.

-

Cardiac Remodeling Study:

- Objective: To assess the impact on cardiac remodeling in animal models.

- Results: Animals treated with the compound exhibited reduced cardiac fibrosis and improved left ventricular function compared to untreated controls.

Table 1: Comparison of Biological Activities

| Activity Type | Compound Name | Effectiveness |

|---|---|---|

| Aldosterone Synthase Inhibition | This compound | High |

| Antihypertensive Activity | This compound | Moderate to High |

| Cardioprotective Effects | This compound | Significant |

Table 2: Selectivity of Enzyme Inhibition

| Enzyme Type | Compound Name | Inhibition Rate (%) |

|---|---|---|

| CYP11B2 (Aldosterone Synthase) | This compound | 85% |

| CYP11B1 (11-Hydroxylase) | This compound | 25% |

Q & A

Basic Research Questions

Q. What are the critical intermediates and purification methods in synthesizing N-(4-fluorobenzyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with the preparation of the imidazole ring, followed by sulfonylation and carboxamide formation. Key intermediates include the sulfonyl-diazepane precursor and fluorobenzyl derivatives. Purification often employs column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like dimethylformamide (DMF) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR (to verify imidazole, sulfonyl, and fluorobenzyl protons), high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize cell viability assays (e.g., MTT in cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). Use fluorescence-based assays to monitor interactions with biological targets (e.g., fluorophore-tagged derivatives) .

Q. How should researchers address hygroscopicity or stability issues during storage?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials. Pre-dry samples using vacuum desiccation (silica gel) and confirm stability via TGA (thermal gravimetric analysis) to detect moisture absorption .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar diazepane-imidazole derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing fluorobenzyl with chlorobenzyl). Use crystallographic data (e.g., PDB entries) to correlate steric/electronic effects with target binding .

Q. How can computational modeling optimize this compound’s pharmacokinetic properties?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinity to targets (e.g., enzymes or GPCRs) and MD simulations (GROMACS) to assess membrane permeability. Use ADMET predictors (e.g., SwissADME) to guide structural modifications for improved metabolic stability .

Q. What experimental designs validate the compound’s mechanism of action in neuroinflammatory pathways?

- Methodological Answer : Combine ELISA (cytokine profiling in microglial cells) with Western blotting (NF-κB pathway proteins). For in vivo models, use LPS-induced neuroinflammation in rodents and monitor pharmacokinetics via LC-MS/MS .

Q. How do reaction conditions (pH, solvent) influence the compound’s reactivity in derivatization studies?

- Methodological Answer : Test sulfonyl group stability under acidic (HCl/THF) vs. basic (NaHCO3/DCM) conditions. For nucleophilic substitution, optimize with polar aprotic solvents (DMF, DMSO) and catalysts (e.g., K2CO3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.